molecular formula C10H9F3O2 B2480695 Methyl 3-methyl-2-(trifluoromethyl)benzoate CAS No. 1214378-85-4

Methyl 3-methyl-2-(trifluoromethyl)benzoate

Cat. No.: B2480695
CAS No.: 1214378-85-4
M. Wt: 218.175
InChI Key: BGCOOPQKRQPGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-methyl-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a methyl group and a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Scientific Research Applications

Methyl 3-methyl-2-(trifluoromethyl)benzoate is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methyl-2-(trifluoromethyl)benzoate typically involves the esterification of 3-methyl-2-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process includes the recovery and recycling of methanol to minimize waste and reduce production costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products:

    Oxidation: 3-methyl-2-(trifluoromethyl)benzoic acid.

    Reduction: 3-methyl-2-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of methyl 3-methyl-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development.

Comparison with Similar Compounds

  • Methyl 2-methyl-3-(trifluoromethyl)benzoate
  • Methyl 3-(trifluoromethyl)benzoate
  • Methyl 4-(trifluoromethyl)benzoate

Comparison: Methyl 3-methyl-2-(trifluoromethyl)benzoate is unique due to the specific positioning of the methyl and trifluoromethyl groups on the benzene ring. This arrangement influences its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the presence of the methyl group at the 3-position and the trifluoromethyl group at the 2-position can affect the compound’s electron distribution and steric hindrance, leading to different reactivity patterns compared to its isomers.

Properties

IUPAC Name

methyl 3-methyl-2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6-4-3-5-7(9(14)15-2)8(6)10(11,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCOOPQKRQPGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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